molecular formula C21H27ClN2O3 B1682359 Yohimbine hydrochloride CAS No. 65-19-0

Yohimbine hydrochloride

Cat. No.: B1682359
CAS No.: 65-19-0
M. Wt: 390.9 g/mol
InChI Key: PIPZGJSEDRMUAW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Yohimbine hydrochloride primarily targets the alpha-2-adrenergic receptors . These receptors play a crucial role in the regulation of neurotransmitter release, particularly norepinephrine, which is involved in the body’s stress response and energy regulation .

Mode of Action

This compound acts as an alpha-2-adrenergic antagonist . It blocks presynaptic alpha-2 adrenergic receptors, leading to an increase in the release of norepinephrine and adrenaline . This results in an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit the phospholipase C-gamma 1 pathway . It also modulates the MAPK pathway, which plays a key role in cellular responses to various stimuli . Furthermore, it has been suggested that yohimbine’s action may be associated with the regulatory properties of reactive sulfur species, including hydrogen sulfide (H2S) and sulfane sulfur .

Pharmacokinetics

It is known to have a bioavailability of 7-86% (mean 33%) and an elimination half-life of 025-25 hours . It is excreted in urine as metabolites .

Result of Action

The action of this compound leads to various molecular and cellular effects. It has been found to downregulate the expression of cell cycle regulatory proteins, such as proliferating cell nuclear antigen (PCNA), cyclin D1, cyclin-dependent kinase 4 (CDK4), and cyclin E . It also reduces the phosphorylation of p38 and mTOR in a dose-dependent manner . Furthermore, this compound has been shown to reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found that a high-fat diet can attenuate anaerobic and enhance aerobic cysteine catabolism, and induce lipid peroxidation in the liver. This compound at a dose of 5 mg/kg can alleviate oxidative stress and reduce elevated concentrations of sulfate probably by the induction of TST expression .

Biochemical Analysis

Biochemical Properties

Yohimbine hydrochloride primarily acts on the alpha-2-adrenergic receptors in the body . It blocks presynaptic alpha-2 adrenergic receptors, increasing sympathetic outflow and potentiating the release of norepinephrine from nerve endings . This leads to various physiological effects such as increased heart rate and blood flow .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to significantly reduce lipopolysaccharide (LPS)-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in B16F10 mouse melanoma cells .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its action as an α2-adrenergic receptor antagonist . By blocking these receptors, this compound increases the release of neurotransmitters like norepinephrine, which can have a stimulating effect on the body .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed to change over time in laboratory settings. For instance, it has been shown to significantly attenuate the LPS-mediated inflammatory markers expression in in-vitro models .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, it has been shown to significantly reduce the LPS-induced increase of cardiac-specific markers, inflammatory cell counts, and pro-inflammatory markers expression in rats treated with different concentrations of this compound .

Metabolic Pathways

This compound appears to undergo extensive metabolism in organs of high flow such as the liver or kidney . The precise metabolic fate of this compound has not been fully determined .

Transport and Distribution

While specific transporters or binding proteins for this compound have not been identified, it is known that the drug is distributed rapidly in the body, with a half-life between 0.4 and 15 minutes .

Subcellular Localization

Given its mechanism of action as an α2-adrenergic receptor antagonist, it is likely that it interacts with these receptors at the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: Yohimbine Hydrochloride can be synthesized through several methods. One common method involves the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by its conversion to the hydrochloride salt. The extraction process typically involves grinding the bark into a powder, followed by heating and extracting with a mixed solvent of acid and alcohol aqueous solution . The solution is then filtered to remove impurities, and the yohimbine is recrystallized using ethanol or methanol aqueous solutions .

Industrial Production Methods: In industrial settings, this compound is produced by extracting yohimbine from the bark of the yohimbe tree using solvents such as methanol or ethanol. The extracted yohimbine is then purified through chromatographic techniques and converted to its hydrochloride salt by reacting with hydrochloric acid .

Chemical Reactions Analysis

Types of Reactions: Yohimbine Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Major Products: The primary product of hydrolysis is yohimbine acid .

Properties

IUPAC Name

methyl 18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIPZGJSEDRMUAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6211-32-1, 65-19-0
Record name Fauwolscine, hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407307
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Yohimbine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19509
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl (16β,17α,20α)-17-hydroxyyohimban-16-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.709
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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